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Compound of Interest

Compound Name: 2,5-Dianilinoterephthalic acid

Cat. No.: B154814

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
studies on 2,5-dianilinoterephthalic acid, a molecule of interest in materials science and
medicinal chemistry. This document synthesizes available data on its synthesis, crystal
structure, and predicted electronic properties, offering a valuable resource for researchers
engaged in the development of novel materials and therapeutics.

Molecular Structure and Physicochemical
Properties

2,5-Dianilinoterephthalic acid (C20H16N20a4) is a derivative of terephthalic acid featuring two
aniline groups substituted at the 2 and 5 positions of the benzene ring. This substitution imparts
specific electronic and structural characteristics to the molecule, influencing its chemical
reactivity and potential applications.

Table 1: Physicochemical Properties of 2,5-Dianilinoterephthalic Acid
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Property Value Source

Molecular Formula C20H16N204 PubChem

Molecular Weight 348.35 g/mol PubChem[1]
2,5-

IUPAC Name bis(phenylamino)terephthalic PubChem[1]
acid

CAS Number 10109-95-2 PubChem[1]
C1=CC=C(C=C1)NC2=CC(=C

Canonical SMILES (C=C2C(=0)O)NC3=CC=CC= PubChem[1]
C3)C(=0)O
ZJQZWNLKRBUEKX-

InChl Key PubChem[1]

UHFFFAOYSA-N

Synthesis Protocols

The synthesis of 2,5-dianilinoterephthalic acid can be achieved through the reaction of a

succinyl succinate ester with aniline, followed by oxidation and hydrolysis. The following

protocols are based on established methods described in the literature.

Synthesis from Diethyl Succinylsuccinate

This method involves the condensation of diethyl succinylsuccinate with aniline, followed by

oxidation and saponification.

Experimental Workflow:

Condensation:
Diethyl succinylsuccinate + Aniline
in Acetic Acid

Oxidation: — Saponification:

"1 Air or Oxidizing Agent | Alkali Metal Hydroxide

A/

Acidification: > 2,5-Dianilinoterephthalic
Mineral Acid

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 2,5-dianilinoterephthalic acid.
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Detailed Protocol:

o Condensation: A mixture of diethyl succinylsuccinate, aniline, and glacial acetic acid in a
suitable solvent (e.g., methanol) is heated under reflux.

« Oxidation: Air is bubbled through the reaction mixture, or a suitable oxidizing agent is added
to facilitate the aromatization of the dihydroterephthalate intermediate.

e Saponification: An aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) is
added to the reaction mixture, which is then heated to hydrolyze the ester groups.

 Acidification: The reaction mixture is cooled, and a mineral acid (e.g., sulfuric acid) is added
to precipitate the 2,5-dianilinoterephthalic acid.

 Purification: The crude product is collected by filtration, washed with water, and can be
further purified by recrystallization.

Crystal Structure and Solid-State Properties

While the crystal structure of the free acid 2,5-dianilinoterephthalic acid is not readily
available in the public domain, the structures of its alkali and alkaline-earth metal salts have
been investigated. These studies provide valuable insights into the coordination chemistry and
solid-state packing of the dianion.

In the solid state, the dianion of 2,5-dianilinoterephthalic acid has been shown to form
layered structures with metal cations. For instance, in its lithium and magnesium salts, the
crystal structure consists of alternating bilayers of the 2,5-(dianilino)terephthalate dianions and
hydrated metal cations. The conformation of the organic anion and the interlayer distance are
influenced by the nature and coordination of the metal cation.

Theoretical Studies: An Overview

Direct theoretical studies focusing specifically on 2,5-dianilinoterephthalic acid are limited in
publicly accessible literature. However, computational methods such as Density Functional
Theory (DFT) are powerful tools for predicting the electronic and structural properties of such
molecules. Based on studies of similar aromatic carboxylic acids and aniline derivatives, a
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theoretical investigation of 2,5-dianilinoterephthalic acid would typically involve the following
workflow:

Frequency Calculation
(Vibrational Analysis)

Start: Geometry Optimization Predicted Properties
Molecular Structure (e.g., DFT B3LYP/6-311++G(d,p)) —v ‘

Electronic Structure Analysis
(HOMO, LUMO, MEP)

Click to download full resolution via product page

Figure 2: A typical workflow for the theoretical study of an organic molecule.

Computational Methodology

A standard computational approach for a molecule like 2,5-dianilinoterephthalic acid would
employ DFT calculations. A common choice of functional and basis set for such systems is
B3LYP with the 6-311++G(d,p) basis set, which provides a good balance between accuracy
and computational cost for geometry optimization and electronic property calculations.

Table 2: Typical Computational Parameters for DFT Studies
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Recommended
Parameter . Purpose
Method/Basis Set
Density Functional Theory To calculate the electronic
Method
(DFT) structure of the molecule.
A hybrid functional that often
Functional B3LYP provides reliable results for
organic molecules.
A triple-zeta basis set with
diffuse and polarization
Basis Set 6-311++G(d,p) functions, suitable for

describing anions and

hydrogen bonding.

Solvent Model

Polarizable Continuum Model
(PCM)

To simulate the effect of a
solvent on the molecular

properties.

Predicted Electronic Properties

Based on the structure of 2,5-dianilinoterephthalic acid, with its electron-donating aniline

groups and electron-withdrawing carboxylic acid groups, several key electronic properties can

be anticipated.

e Molecular Electrostatic Potential (MEP): The MEP surface would likely show negative

potential (red/yellow) around the carboxylic acid groups, indicating regions susceptible to

electrophilic attack, and positive potential (blue) around the amine protons.

o Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital
(HOMO) is expected to be localized primarily on the electron-rich aniline moieties and the

central benzene ring. The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be

distributed over the electron-deficient terephthalic acid core. The energy gap between the

HOMO and LUMO will be a critical parameter in determining the molecule's reactivity and its

potential as an electronic material.
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Electronic Properties

HOMO LUMO
(Highest Occupied (Lowest Unoccupied
Molecular Orbital) Molecular Orbital)
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Chemical Reactivity Electronic Applications
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Figure 3: Relationship between frontier molecular orbitals and molecular properties.

Potential Applications

The unique structure of 2,5-dianilinoterephthalic acid, featuring both hydrogen bond donors
(amine and carboxylic acid protons) and acceptors (carbonyl and amine nitrogens), makes it a
versatile building block for supramolecular chemistry and materials science.

» Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality allows it to act as a
linker in the construction of MOFs. The aniline groups can introduce additional functionality
and redox activity into the framework.

e Pigments and Dyes: The extended Tt-conjugation in the molecule suggests that it may
possess interesting chromophoric properties.

e Pharmaceuticals: The presence of the aniline and carboxylic acid moieties provides sites for
potential biological interactions, making it a scaffold of interest in drug discovery.

Conclusion
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2,5-Dianilinoterephthalic acid is a molecule with significant potential in various scientific
fields. While experimental data on its synthesis and solid-state structure are available, a
comprehensive theoretical understanding of its electronic properties is still an area ripe for
exploration. This guide provides a foundational understanding of the molecule and highlights
the need for further computational studies to fully elucidate its properties and unlock its
potential for advanced applications. Researchers are encouraged to build upon the information
presented herein to further investigate this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b154814?utm_src=pdf-body
https://www.benchchem.com/product/b154814?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dianilinoterephthalic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dianilinoterephthalic-acid
https://www.benchchem.com/product/b154814#theoretical-studies-of-2-5-dianilinoterephthalic-acid
https://www.benchchem.com/product/b154814#theoretical-studies-of-2-5-dianilinoterephthalic-acid
https://www.benchchem.com/product/b154814#theoretical-studies-of-2-5-dianilinoterephthalic-acid
https://www.benchchem.com/product/b154814#theoretical-studies-of-2-5-dianilinoterephthalic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b154814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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